Lomerizine hydrochloride
Overview
Description
Lomerizine is a diphenylmethylpiperazine calcium channel blocker with relatively selective central nervous system (CNS) effects . This drug is used to prophylactically treat migraines and is also being investigated against eye-related diseases that are associated with local circulatory disturbances, such as normal-tension glaucoma .
Synthesis Analysis
Lomerizine hydrochloride can be synthesized from bromo bis(4 fluorophenyl)methane by consecutive condensation with piperazine and 2,3,4 trimethoxybenzaldehyde, yielding a 25% efficient crystal of type I in an overall yield of 25% .Molecular Structure Analysis
The molecular formula of Lomerizine is C27H30F2N2O3 . The average molecular weight is 468.545 .Chemical Reactions Analysis
Lomerizine works as a calcium antagonist by blocking voltage-dependent calcium channels . A study using [3H]Nitrendipine showed that lomerizine allosterically inhibits binding in calcium channels at a different site from the 1,4 dihydropyridine binding site .Physical And Chemical Properties Analysis
Lomerizine has a molar mass of 541.46, a density of 1.203±0.06 g/cm3 (Predicted), a melting point of 214-218°C dec., a boiling point of 527.3±45.0 °C (Predicted), and a flash point of 272.7°C . It is soluble in DMSO .Scientific Research Applications
4. Treatment of Glaucoma and Optic Nerve Injury
- Application Summary : Lomerizine hydrochloride is being used experimentally for the treatment of glaucoma and optic nerve injury .
- Methods of Application : It is available in an intravenous solution of lomerizine hydrochloride, but the preferred route of administration, especially for treatment of the optic nerve, is oral .
- Results : Long-term lomerizine usage was shown to be both safe and effective in the treatment of migraines .
5. Treatment of Eye-Related Diseases
- Application Summary : Lomerizine hydrochloride is being investigated against eye-related diseases that are associated with local circulatory disturbances, an example being normal-tension glaucoma .
6. Treatment of Ischemic Retinal Diseases
- Application Summary : Lomerizine hydrochloride may prove to be a useful treatment for ischemic retinal diseases, such as glaucoma .
- Results : By blocking voltage-dependent calcium channels and preventing Ca 2+ release, lomerizine increases circulation in the optic nerve head .
4. Treatment of Glaucoma and Optic Nerve Injury
- Application Summary : Lomerizine hydrochloride is being used experimentally for the treatment of glaucoma and optic nerve injury .
- Methods of Application : It is available in an intravenous solution of lomerizine hydrochloride, but the preferred route of administration, especially for treatment of the optic nerve, is oral .
- Results : Long-term lomerizine usage was shown to be both safe and effective in the treatment of migraines .
5. Treatment of Eye-Related Diseases
- Application Summary : Lomerizine hydrochloride is being investigated against eye-related diseases that are associated with local circulatory disturbances, an example being normal-tension glaucoma .
6. Treatment of Ischemic Retinal Diseases
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F2N2O3.2ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;;/h4-13,25H,14-18H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGVKVSFYBBUAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046427 | |
Record name | Lomerizine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lomerizine hydrochloride | |
CAS RN |
101477-54-7 | |
Record name | Lomerizine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101477547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lomerizine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOMERIZINE DIHYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOMERIZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W473D5LIY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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